7-chloro-2-(chloromethyl)quinazolin-4(3H)-one
Overview
Description
“7-chloro-2-(chloromethyl)quinazolin-4(3H)-one” is a chemical compound with the CAS Number: 730951-40-3 . It has a molecular weight of 229.06 and its IUPAC name is 7-chloro-2-(chloromethyl)-4(3H)-quinazolinone . It is a solid in physical form .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of potassium hydroxide in ethanol at 60℃ for 0.75h, followed by reflux in ethanol for 6h . Another method involves the use of chloroacetonitrile with sodium methoxide in methanol at 20℃ .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6Cl2N2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-4,12H,(H,13,14) .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and varied. For example, it can react with potassium carbonate in water and acetone at 70℃ for 1.5h under microwave irradiation . It can also react with sulfuric acid and nitric acid at 0 - 20℃ .Physical and Chemical Properties Analysis
“this compound” is a solid in physical form . It has a molecular weight of 229.06 .Scientific Research Applications
Anticancer Activity
7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one derivatives have demonstrated significant potential in cancer research. Notably, certain derivatives exhibit remarkable activity against specific cancer cell lines. For instance, the derivative 7-chloro-3-{[(4-chlorophenyl) methylidene] amino}-2-phenylquinazolin-4(3H)-one showed significant activity against the CNS SNB-75 Cancer cell line (Noolvi & Patel, 2013). Furthermore, the synthesis and evaluation of other quinazoline derivatives have also indicated their potential as antihypertensive agents through mechanisms like α1-adrenergic receptor blocking (Rahman et al., 2014).
Antimicrobial and Antitubercular Effects
Several studies have highlighted the antimicrobial and antitubercular properties of this compound derivatives. For example, these derivatives have shown significant activity against Mycobacterium tuberculosis, with some compounds exhibiting activity comparable to standard drugs like isoniazid (Anand et al., 2011). Additionally, these compounds have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity (Dash et al., 2017).
Analgesic and Anti-inflammatory Properties
Research has also explored the analgesic and anti-inflammatory capabilities of this compound derivatives. Certain compounds have shown good activity profiles against pain and inflammation, indicating their therapeutic potential in this area (Dash et al., 2017).
Anticonvulsant Activity
In the field of neurology, specific derivatives of this compound have been tested for anticonvulsant activity. Some compounds have demonstrated significant protection in models of psychomotor seizures, highlighting their potential utility in treating convulsive disorders (Kumar et al., 2011).
Diuretic Properties
Another interesting application is in the development of diuretic agents. Quinazolin-4(3H)-one derivatives containing different heterocyclic moieties have been synthesized and evaluated for diuretic activity, with some showing significant effects (Maarouf et al., 2004).
Properties
IUPAC Name |
7-chloro-2-(chloromethyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKMSVDMQKWFBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368471 | |
Record name | 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730951-40-3 | |
Record name | 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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